molecular formula C10H13FN2O B6357968 3-Fluoro-4-(1-piperazinyl)phenol CAS No. 1543004-30-3

3-Fluoro-4-(1-piperazinyl)phenol

Cat. No.: B6357968
CAS No.: 1543004-30-3
M. Wt: 196.22 g/mol
InChI Key: MYDXXFVCWUKAIW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1-piperazinyl)phenol is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . It is characterized by the presence of a fluorine atom, a piperazine ring, and a phenol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

It is known that piperazinyl compounds have been tested for their anticancer activity , suggesting potential targets could be cancer-related proteins or pathways.

Biochemical Pathways

Given the potential anticancer activity of piperazinyl compounds , it is possible that this compound may influence pathways related to cell proliferation and apoptosis.

Preparation Methods

One common method is the nucleophilic substitution reaction where 3-fluoro-4-nitrophenol is reacted with piperazine under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Fluoro-4-(1-piperazinyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-4-(1-piperazinyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying biological systems due to its ability to interact with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a building block in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-Fluoro-4-(1-piperazinyl)phenol can be compared with other similar compounds such as:

Properties

IUPAC Name

3-fluoro-4-piperazin-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDXXFVCWUKAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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